![molecular formula C12H13NO4S2 B14736176 3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid CAS No. 6345-16-0](/img/structure/B14736176.png)
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid is an organic compound that features a nitrophenyl group, a dithiolan ring, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid typically involves the reaction of 3-nitrobenzaldehyde with a dithiolane derivative under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to further reactions to yield the final product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Applications De Recherche Scientifique
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dithiolan ring can interact with thiol-containing enzymes or proteins. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Nitrophenyl)propanoic acid: Lacks the dithiolan ring but has similar nitrophenyl and propanoic acid moieties.
3-(3-Nitrophenyl)propanoic acid: Similar structure but with a different position of the nitro group.
3-(2,3-Dimethoxy-5-nitrophenyl)propanoic acid: Contains additional methoxy groups on the phenyl ring.
Uniqueness
3-[2-(3-Nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid is unique due to the presence of the dithiolan ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
6345-16-0 |
|---|---|
Formule moléculaire |
C12H13NO4S2 |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
3-[2-(3-nitrophenyl)-1,3-dithiolan-2-yl]propanoic acid |
InChI |
InChI=1S/C12H13NO4S2/c14-11(15)4-5-12(18-6-7-19-12)9-2-1-3-10(8-9)13(16)17/h1-3,8H,4-7H2,(H,14,15) |
Clé InChI |
PSHQXDDUCJKGQD-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(S1)(CCC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
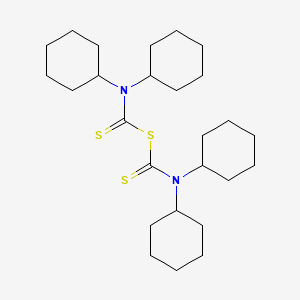
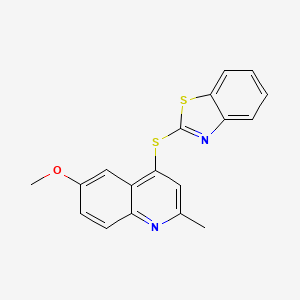
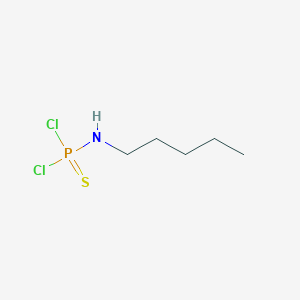
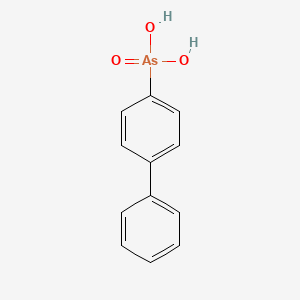
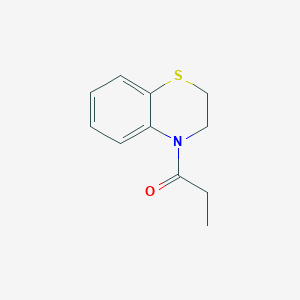
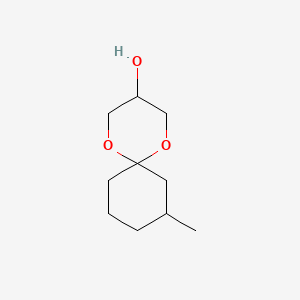
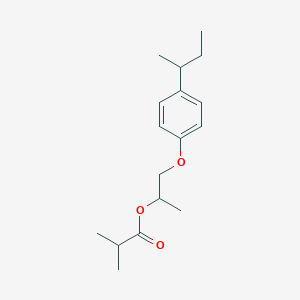
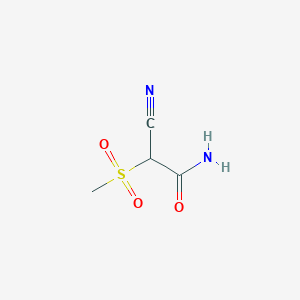
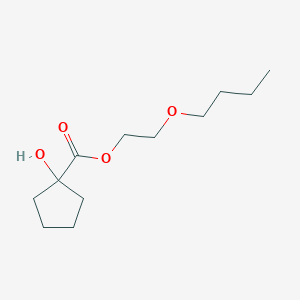
![(3-{2-[(Methoxycarbonyl)oxy]ethyl}-2,2-dimethylcyclobutyl)methyl methyl carbonate](/img/structure/B14736154.png)
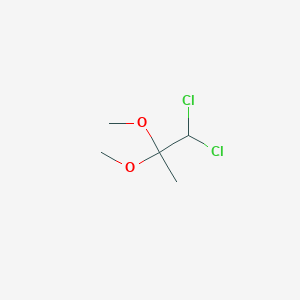
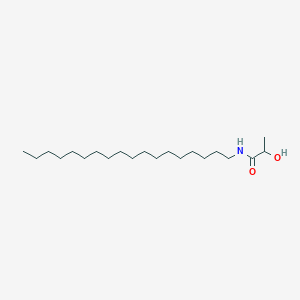
![1,4-Dichloro-2,5-bis[(2-chloroethoxy)methyl]benzene](/img/structure/B14736172.png)
